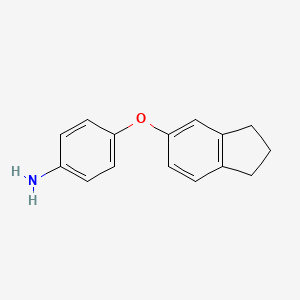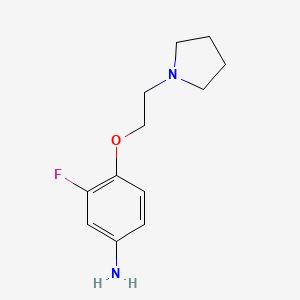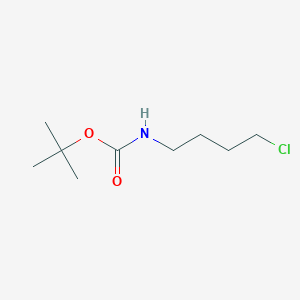
tert-Butyl (4-chlorobutyl)carbamate
Descripción general
Descripción
The compound tert-Butyl (4-chlorobutyl)carbamate is a chemical entity that can be used as an intermediate in the synthesis of various biologically active compounds. It is related to a family of tert-butyl carbamate derivatives, which are known for their utility in organic synthesis and potential applications in medicinal chemistry and material science. For instance, tert-butyl carbamates have been used as intermediates in the synthesis of CCR2 antagonists, chemosensors, and other biologically active molecules .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves multiple steps, including protection and deprotection strategies, as well as reactions with various electrophiles. For example, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involved an iodolactamization as a key step, highlighting the complexity and efficiency of such synthetic routes . Another derivative, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, was synthesized through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group, which can influence the physical and chemical properties of the compound. For instance, the tert-butyl group was found to be crucial for the gelation properties of benzothiazole modified carbazole derivatives . The crystal structure of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate revealed bifurcated hydrogen and halogen bonds involving the carbonyl group, which is a common feature in this class of compounds .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can act as nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, they can be used as sources of synthons for the formation of functionalized carbamates, as demonstrated by the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with various electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of the tert-butyl group can enhance solubility and facilitate the formation of organogels, as seen in the case of TCBT, which could gel certain solvents under ultrasound stimulus . The tert-butyl group can also affect the thermal stability and crystallinity of compounds, as observed in the synthesis of polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol .
Aplicaciones Científicas De Investigación
1. Crystallographic Applications
Tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a related compound, is utilized in crystallography. Its crystal structures have been studied for understanding hydrogen and halogen bonds involving the carbonyl group. This research contributes to the field of crystallography by providing insights into molecular linkages and interactions (Baillargeon et al., 2017).
2. Synthetic Chemistry
Tert-Butyl carbamate derivatives are valuable in synthetic chemistry for their ability to undergo metalation between nitrogen and silicon. This property is crucial for preparing α-functionalized α-amino silanes, expanding the range of available synthetic methodologies (Sieburth et al., 1996).
3. Organic Synthesis
In the realm of organic synthesis, tert-butyl carbamate is instrumental in palladium-catalyzed cross-coupling reactions. These reactions are significant for forming compounds with moderate to excellent yields, showcasing the versatility and efficiency of tert-butyl carbamate in organic synthesis processes (Qin et al., 2010).
4. Intermediates in Drug Synthesis
Tert-Butyl carbamate derivatives serve as intermediates in the synthesis of biologically active compounds. For example, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is a crucial intermediate in synthesizing compounds like omisertinib (AZD9291), highlighting its importance in medicinal chemistry (Zhao et al., 2017).
5. Deprotection in Organic Chemistry
Aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates. This mild and environmentally benign method preserves the stereochemical integrity of substrates, crucial in complex organic syntheses (Li et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(4-chlorobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKDZRXUWYOOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599602 | |
| Record name | tert-Butyl (4-chlorobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-chlorobutyl)carbamate | |
CAS RN |
95388-79-7 | |
| Record name | tert-Butyl (4-chlorobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



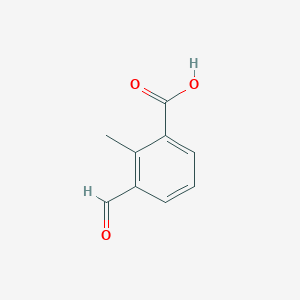
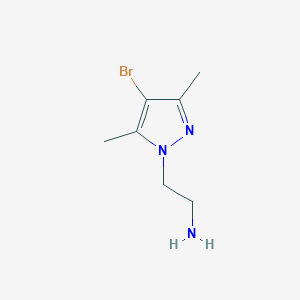
![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)
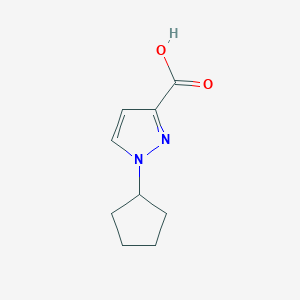
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)
![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)
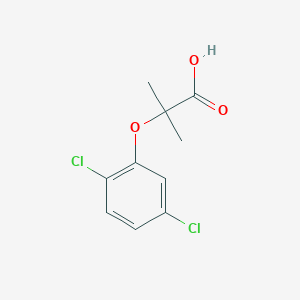
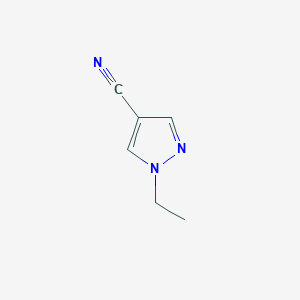
![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)
